molecular formula C34H25N2NaO6S B037646 Violamine R CAS No. 6252-76-2

Violamine R

Cat. No.: B037646
CAS No.: 6252-76-2
M. Wt: 612.6 g/mol
InChI Key: UWMZZSRDUVJJDP-UHFFFAOYSA-M
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Description

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in biological and chemical research.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye to visualize reactions and track the progress of various chemical processes.

Biology

In biological research, it is used as a staining agent to highlight specific structures within cells and tissues, aiding in microscopy and imaging studies.

Medicine

In medicine, it may be used in diagnostic assays and as a marker in various biochemical tests.

Industry

Industrially, it is used in the manufacture of dyes and pigments for various applications, including textiles and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate typically involves multiple steps, including the formation of the xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthylium-based dyes and sulfonated aromatic compounds. Examples include:

  • Rhodamine B
  • Fluorescein
  • Eosin Y

Uniqueness

What sets Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility and specific binding affinities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate involves the reaction of 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid with sodium sulfite followed by reduction with sodium dithionite to yield the final product.", "Starting Materials": [ "2-amino-3-methyl-4-nitrobenzoic acid", "o-toluidine", "2-amino-6-bromo-xanthene", "sodium sulfite", "sodium dithionite" ], "Reaction": [ "Step 1: 2-amino-3-methyl-4-nitrobenzoic acid is reacted with o-toluidine and 2-amino-6-bromo-xanthene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid.", "Step 2: 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid is treated with sodium sulfite in the presence of a base such as sodium hydroxide to yield the corresponding sulfonate derivative.", "Step 3: The sulfonate derivative is then reduced with sodium dithionite in the presence of a reducing agent such as sodium borohydride to yield Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate." ] }

CAS No.

6252-76-2

Molecular Formula

C34H25N2NaO6S

Molecular Weight

612.6 g/mol

IUPAC Name

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1

InChI Key

UWMZZSRDUVJJDP-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+]

SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+]

Canonical SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+]

6252-76-2

Synonyms

henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium

Origin of Product

United States

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